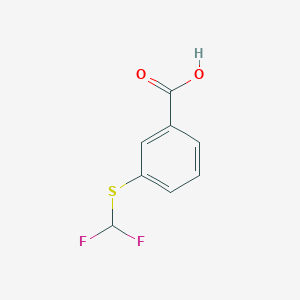
4-Bromo-3-chlorocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chlorocinnamic acid is a compound with the molecular formula C9H6BrClO2 . It has a molecular weight of 261.50 g/mol . The compound is also known by several synonyms, including (E)-3-(4-bromo-3-chlorophenyl)acrylic acid and 3-(4-bromo-3-chlorophenyl)prop-2-enoic acid .
Synthesis Analysis
A novel approach in cinnamic acid synthesis involves the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide . This method has been used to synthesize a variety of cinnamic acids, and it may be applicable to the synthesis of 4-Bromo-3-chlorocinnamic acid.Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chlorocinnamic acid has been studied both experimentally and computationally . Experimental doping with 4-methylcinnamic acid (4MCA) has been used to obtain new crystal structures . Computational doping with 4-chlorocinnamic acid (4CCA) has been performed as a model system .Physical And Chemical Properties Analysis
4-Bromo-3-chlorocinnamic acid has a molecular weight of 261.50 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 259.92397 g/mol . The topological polar surface area is 37.3 Ų .Aplicaciones Científicas De Investigación
Crystal Structure Exploration
4-Bromo-3-chlorocinnamic acid (4BCA) has been utilized in probing the crystal structure landscape. Experimental doping with 4-methylcinnamic acid (4MCA) and computational doping with 4-chlorocinnamic acid (4CCA) have been performed to chart the crystal structure landscape of 4BCA. This approach helps in understanding the formation of new structures driven by π⋅⋅⋅π interactions, weak hydrogen bonds, and halogen bonds (Chakraborty, Joseph, & Desiraju, 2018).
Supramolecular Assembly
4BCA plays a role in supramolecular assembly, particularly in the context of structures with halogen interactions. For instance, its interaction with ammonium ions has been explored to understand how these ions influence self-assembly and the resultant crystal structures (Chowdhury & Kariuki, 2006).
Ligand Synthesis and Characterization
4BCA is also significant in the synthesis of ligands. For example, the acid form of 4BCA has been used to create 1,1-ethenedithiolato complexes with various metals, contributing to the field of coordination chemistry and the understanding of metal-ligand interactions (Schubert, Görls, & Weigand, 2007).
Photomechanical Response Study
The study of 4-chlorocinnamic acid (closely related to 4BCA) has provided insights into the solid-state photomechanical response of crystals, highlighting the influence of crystal morphology on photoresponsive behavior. This research is vital for understanding photomechanical motion and its potential applications in material science (Kim, Zhu, Mueller, & Bardeen, 2012).
Inhibition Kinetics in Biochemistry
In the field of biochemistry, derivatives of cinnamic acid, including compounds similar to 4BCA, have been studied for their inhibition effects on enzymes like tyrosinase. This is crucial for designing novel inhibitors and understanding enzyme-ligand interactions (Cui et al., 2017).
Apoptosis Induction in Cancer Research
Research on adamantyl-substituted molecules related to 4-chlorocinnamic acid has shown their role in inducing apoptosis in cancer cells. These findings are significant in the development of new cancer treatments (Farhana et al., 2007).
Direcciones Futuras
The crystal structure landscape of 4-Bromo-3-chlorocinnamic acid has been charted, and this work suggests that solid solution formation may be used to probe the crystal structure landscape . Future research could further explore this landscape and the properties of the solid solutions formed with other halogenated cinnamic acids .
Propiedades
IUPAC Name |
(E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKGXJKJIOUNI-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-chlorocinnamic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

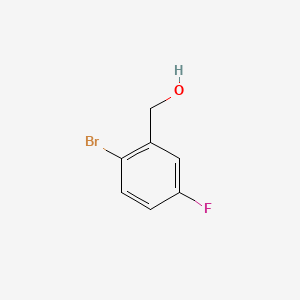
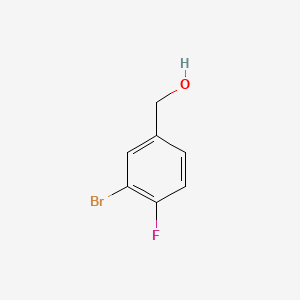
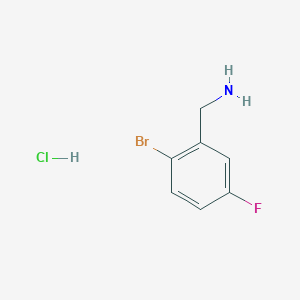
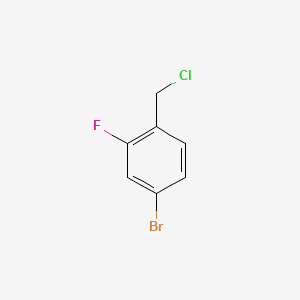
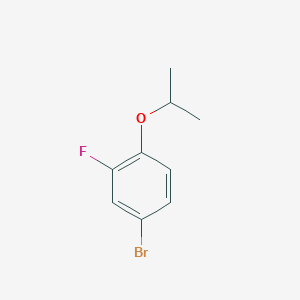
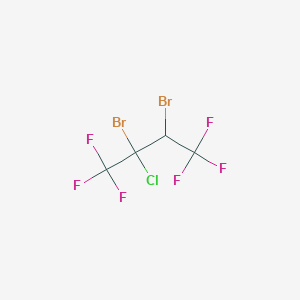
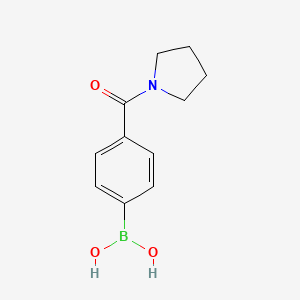
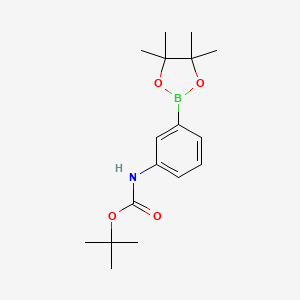
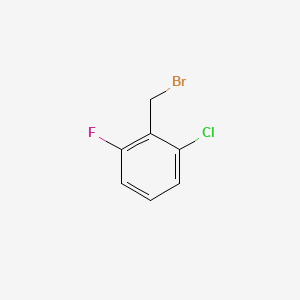
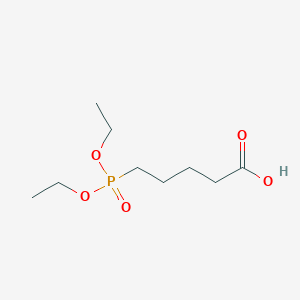
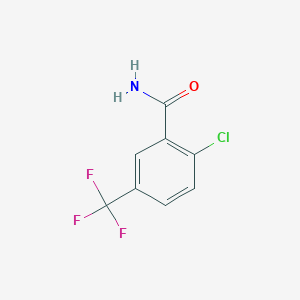
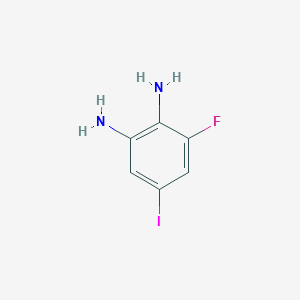
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1333250.png)
